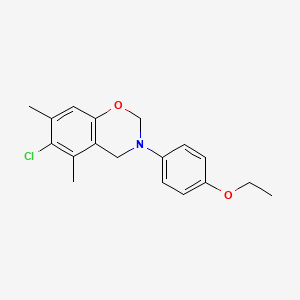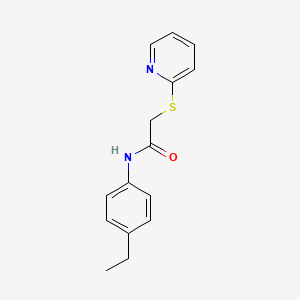![molecular formula C21H27N3O2 B5516074 3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-(phenoxyacetyl)piperidine](/img/structure/B5516074.png)
3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-(phenoxyacetyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-(phenoxyacetyl)piperidine is a useful research compound. Its molecular formula is C21H27N3O2 and its molecular weight is 353.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 353.21032711 g/mol and the complexity rating of the compound is 462. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Characterization
- A notable aspect of research on related compounds involves their synthesis and spectral characterization. For instance, the synthesis of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives highlights a multi-component cyclocondensation process. These compounds were characterized by IR, 1H, and 13C NMR, and mass spectral studies, showcasing their complex chemical nature and potential for antimicrobial activities (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Biological Evaluation and Potential Applications
- The exploration of benzimidazole and imidazole inhibitors of histone deacetylases presents another dimension of application. These compounds, designed and synthesized with variations in their structure, were found to be nanomolar inhibitors of human histone deacetylases, indicating their potential in modulating gene expression and therapeutic applications in cancer (Bressi et al., 2010).
Mechanistic Insights and Molecular Interactions
- Research into novel nonimidazole histamine H3 receptor antagonists, such as 1-(4-(phenoxymethyl)benzyl)piperidines, reveals efforts to develop compounds with better safety profiles and therapeutic potential. These studies not only focus on the synthesis but also on assessing the affinity and in vivo potency of these compounds, contributing to the understanding of receptor-ligand interactions and the design of safer drugs (Mikó et al., 2003).
Advanced Synthesis Techniques
- The development of advanced synthetic methodologies, such as the facile synthesis of thiazolo[3,2]pyridines containing pyrazolyl moieties and their antimicrobial activity evaluation, underscores the chemical diversity and potential of such compounds for developing new antimicrobial agents (El‐Emary et al., 2005).
Mecanismo De Acción
The mechanism of action of imidazole compounds is diverse, depending on the specific compound and its intended use. For example, some imidazole derivatives show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Safety and Hazards
The safety and hazards of imidazole compounds can vary greatly depending on the specific compound. Some imidazole compounds are used as medications and are generally safe when used as directed, while others may be hazardous. For example, tert-Butyl 4- (1H-benzo [d]imidazol-2-yl)piperidine-1-carboxylate has hazard statements H302-H315-H319-H335 .
Direcciones Futuras
Imidazole compounds continue to be an area of interest for the development of new drugs . For example, the complex of 3-[3-(1H-imidazol-1-yl)propyl]-7-(3-methoxypropyl)-3,7-diazabicyclo[3.3.1]nonane promoted growth in the root systems of all three wheat varieties . This suggests potential applications in agriculture.
Propiedades
IUPAC Name |
1-[3-[1-(cyclobutylmethyl)imidazol-2-yl]piperidin-1-yl]-2-phenoxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c25-20(16-26-19-9-2-1-3-10-19)23-12-5-8-18(15-23)21-22-11-13-24(21)14-17-6-4-7-17/h1-3,9-11,13,17-18H,4-8,12,14-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFDXOECDULATGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2C=CN=C2C3CCCN(C3)C(=O)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-4-(4-methylphenyl)piperazine](/img/structure/B5515992.png)
![2-phenyldihydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1,3(2H)-dione](/img/structure/B5515997.png)
![5-(2,5-dimethoxybenzylidene)-3-[(2,5-dimethoxybenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5516007.png)
![9-(3-allyl-4-methoxybenzyl)-2-ethyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5516017.png)
![4-({(E)-[3-(BENZYLOXY)-4-METHOXYPHENYL]METHYLIDENE}AMINO)-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOLE-3-THIOL](/img/structure/B5516019.png)
![3-fluoro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5516025.png)




![4-{[3-(2-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-ethoxyphenyl 3-nitrobenzoate](/img/structure/B5516054.png)
![N'-[(E)-(4-bromophenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B5516066.png)
![3-(5,6-dimethyl-1,3-dihydroisoindol-2-yl)-N-[(E)-(4-methylphenyl)methylideneamino]benzamide](/img/structure/B5516076.png)
![1-[2-(2-naphthyloxy)propanoyl]-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B5516095.png)
